molecular formula C21H20N2O5S B2801295 {[5-(Ethoxycarbonyl)-4-(2-methoxynaphthalen-1-yl)-6-methylpyrimidin-2-yl]sulfanyl}acetic acid CAS No. 1986331-33-2

{[5-(Ethoxycarbonyl)-4-(2-methoxynaphthalen-1-yl)-6-methylpyrimidin-2-yl]sulfanyl}acetic acid

Cat. No. B2801295
CAS RN: 1986331-33-2
M. Wt: 412.46
InChI Key: OJZJSUOKLIHJTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[5-(Ethoxycarbonyl)-4-(2-methoxynaphthalen-1-yl)-6-methylpyrimidin-2-yl]sulfanyl}acetic acid is a useful research compound. Its molecular formula is C21H20N2O5S and its molecular weight is 412.46. The purity is usually 95%.
BenchChem offers high-quality {[5-(Ethoxycarbonyl)-4-(2-methoxynaphthalen-1-yl)-6-methylpyrimidin-2-yl]sulfanyl}acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {[5-(Ethoxycarbonyl)-4-(2-methoxynaphthalen-1-yl)-6-methylpyrimidin-2-yl]sulfanyl}acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

High-performance Liquid Chromatographic Applications

The compound's derivatives have been utilized as fluorogenic labeling reagents for high-performance liquid chromatography (HPLC) of biologically important thiols. This application is significant for the determination of thiols like cysteine and mesna in pharmaceutical formulations, showcasing its utility in analytical chemistry and pharmaceutical analysis (Gatti et al., 1990).

Synthesis and Structural Studies

Research has delved into the synthesis of novel derivatives, focusing on their crystal structure and cytotoxic activity. These studies provide insights into the structural basis of their biological activities and open avenues for the development of new therapeutic agents. The synthesis of 4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate has been characterized, revealing significant insights into their structure and potential cytotoxic effects against various cancer cell lines (Stolarczyk et al., 2018).

Molecular Complex Characterization

Studies have characterized molecular complexes of derivatives, highlighting their potential in forming stable structures with interesting chemical properties. For example, the structural determination of sulphur atom tethered quinone containing flexible carboxylic acid derivatives showcases their ability to form molecular complexes with potential applications in material science and molecular electronics (Singh & Baruah, 2011).

Synthesis and Anticancer Activity

Another significant application is in the synthesis of derivatives with potential anticancer activities. The design and synthesis of new naproxen derivatives, for instance, have been evaluated for in vitro anticancer activity, demonstrating the compound's derivatives' potential as therapeutic agents (Han et al., 2018).

Urease Inhibitory Studies

The compound's derivatives have also been explored for their urease inhibitory activities, offering potential applications in the treatment of diseases caused by urease-producing pathogens. Research into dinuclear cobalt and nickel complexes of a mercaptoacetic acid substituted 1,2,4-triazole ligand has revealed strong urease inhibition activities, indicating their usefulness in biomedical applications (Fang et al., 2019).

properties

IUPAC Name

2-[5-ethoxycarbonyl-4-(2-methoxynaphthalen-1-yl)-6-methylpyrimidin-2-yl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-4-28-20(26)17-12(2)22-21(29-11-16(24)25)23-19(17)18-14-8-6-5-7-13(14)9-10-15(18)27-3/h5-10H,4,11H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZJSUOKLIHJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1C2=C(C=CC3=CC=CC=C32)OC)SCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[5-(Ethoxycarbonyl)-4-(2-methoxynaphthalen-1-yl)-6-methylpyrimidin-2-yl]sulfanyl}acetic acid

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